Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-
Description
Properties
CAS No. |
68957-42-6 |
|---|---|
Molecular Formula |
C13H13N3O5S |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
4-(3-amino-4-methylanilino)-3-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C13H13N3O5S/c1-8-2-3-9(6-11(8)14)15-12-5-4-10(22(19,20)21)7-13(12)16(17)18/h2-7,15H,14H2,1H3,(H,19,20,21) |
InChI Key |
LFOSDVFXPFUHBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Aromatic Precursors
The sulfonation step typically involves treating an aromatic compound such as toluene or aniline derivatives with sulfuric acid or fuming sulfuric acid (oleum) to introduce the sulfonic acid group (-SO3H) at a specific position.
- Example Method: Dissolving o-nitrotoluene in pure sulfuric acid at temperatures between 25°C and 85°C, followed by the dropwise addition of 65% fuming sulfuric acid to carry out sulfonation. This yields 2-nitro-4-sulfonic acid toluene derivatives as intermediates.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1 | o-Nitrotoluene + H2SO4 (25-85°C) | Sulfonation intermediate | Controlled temperature to avoid overreaction |
| 2 | Add 65% fuming sulfuric acid | 2-nitro-4-sulfonic acid toluene | Dropwise addition for controlled sulfonation |
Nitration and Amination
Nitration is typically performed using nitric acid or nitrate salts under acidic conditions to introduce the nitro group at the desired position on the aromatic ring. Amination can be achieved either by direct substitution or by reduction of nitro groups.
In the case of benzenesulfonic acid derivatives, nitration often precedes amination, with the amino group introduced by reduction or nucleophilic substitution.
A patent (CN1850796A) describes synthesis methods for 3-amino-4-hydroxy benzenesulfonic acid and its nitro derivatives, involving sulfonation followed by nitration and amination steps under controlled conditions.
Auto-Redox Reaction for Amino Group Introduction
A notable method involves an auto-redox reaction under basic conditions to convert nitro-substituted sulfonic acid derivatives into amino-substituted products.
- The reaction is conducted at 60°C to 130°C, facilitating the reduction of the nitro group to an amino group while maintaining the sulfonic acid functionality.
| Step | Conditions | Transformation | Notes |
|---|---|---|---|
| 3 | Basic medium, 60-130°C | Nitro group → Amino group (auto-redox) | Efficient conversion without external reductants |
Coupling with Amino-Aryl Groups
The final compound contains a 4-[(3-amino-4-methylphenyl)amino] substituent, implying a coupling between a sulfonic acid derivative and an amino-substituted methylphenyl group.
This step likely involves nucleophilic aromatic substitution or amide bond formation between a sulfonic acid derivative and a 3-amino-4-methylphenyl amine under mild conditions.
Specific details on this coupling are scarce in the available literature, but standard aromatic amination or diazonium coupling methods are plausible.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Intermediate/Product | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| 1 | Sulfonation | o-Nitrotoluene + H2SO4 + fuming sulfuric acid | 2-nitro-4-sulfonic acid toluene | 25-85 | Controlled addition to avoid over-sulfonation |
| 2 | Nitration | HNO3 or nitrate salts under acidic conditions | Nitro-substituted benzenesulfonic acid | Ambient to moderate | Position-selective nitration |
| 3 | Auto-redox reduction | Basic medium | Amino-substituted benzenesulfonic acid | 60-130 | Converts nitro to amino group efficiently |
| 4 | Amino-aryl coupling | Amino-substituted methylphenyl amine + sulfonic acid derivative | Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- | Mild conditions | Likely nucleophilic aromatic substitution |
Research Findings and Considerations
The sulfonation step is sensitive to temperature and acid concentration; excessive heat or acid can lead to polysulfonation or decomposition.
The auto-redox reaction under basic conditions is an efficient and cleaner alternative to classical reduction methods using metals or hydrides, reducing waste and side products.
The presence of multiple functional groups requires careful control of reaction sequence to avoid unwanted side reactions such as over-nitration or sulfonation at undesired positions.
Patents such as CN1850796A provide detailed synthetic routes for related sulfonic acid derivatives, which can be adapted or optimized for the target compound.
The coupling of the amino-aryl group likely requires mild conditions to preserve the sensitive amino and nitro groups.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents such as chlorosulfonic acid can be used for sulfonation reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
High-Performance Liquid Chromatography (HPLC)
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- is effectively analyzed using reverse-phase HPLC methods. A study demonstrated the use of a Newcrom R1 HPLC column, where the mobile phase consisted of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid. This method allows for:
- Isolation of Impurities : The technique is scalable for preparative separation.
- Pharmacokinetics Studies : Useful in determining the compound's behavior in biological systems .
Pharmaceutical Applications
The compound's structure suggests potential use in drug development, particularly in targeting specific biological pathways due to its amino and nitro functional groups. Its derivatives may exhibit:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.
- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases due to its structural analogies with known anti-inflammatory agents.
Environmental Considerations
Research indicates that compounds similar to benzenesulfonic acid can pose risks to aquatic life if released into water systems. Studies on the degradation of sulfonated compounds highlight the need for:
- Environmental Monitoring : To assess the impact of such chemicals on ecosystems.
- Regulatory Frameworks : To manage their use and disposal effectively .
Case Study 1: HPLC Method Development
A detailed study was conducted to establish a robust HPLC method for analyzing benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-. The method was validated for parameters such as linearity, precision, and accuracy. Results showed that:
- The method provided high resolution and sensitivity for detecting trace levels of the compound in pharmaceutical formulations.
Another study assessed the biological activity of synthesized derivatives of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-. The findings indicated:
- Several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The presence of the nitro and amino groups allows for various interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Chemical Identity :
Properties :
Structural Features :
- Contains a sulfonic acid group (-SO₃H) for high water solubility.
- Substituted with a nitro (-NO₂) group at position 3 and an amino-methylphenyl group at position 4, influencing electronic and steric properties.
Comparison with Similar Compounds
4-Chloro-3-nitrobenzenesulfonic Acid
- CAS No.: 98-36-2 ().
- Molecular Formula: C₆H₄ClNO₃S.
- Key Differences: Substituents: Chloro (-Cl) replaces the amino-methylphenyl group. Applications: Intermediate in synthesizing dyes (e.g., Acid Yellow 159) rather than analytical chemistry . Reactivity: Chloro groups are less nucleophilic than amino groups, reducing participation in coupling reactions.
Acid Orange 67 (C.I. 14172)
- CAS No.: 138069-17-7 ().
- Structure : Sodium salt of a benzenesulfonic acid derivative with azo (-N=N-) and sulfonyloxy (-OSO₂C₆H₄CH₃) groups.
- Key Differences: Complexity: Larger molecular weight due to azo linkages and additional aromatic rings. Applications: Textile dye with light and wash fastness requirements, contrasting with the target compound’s analytical use . Stability: Azo dyes are prone to photodegradation, whereas the target compound’s nitro and amino groups enhance stability in HPLC conditions.
4-Aminobenzenesulfonic Acid (Sulfanilic Acid)
- CAS No.: 121-57-3 ().
- Molecular Formula: C₆H₇NO₃S.
- Key Differences :
- Simpler Structure : Lacks nitro and methylphenyl substituents.
- Acidity : Sulfonic acid group dominates reactivity, making it a common intermediate in dye synthesis rather than chromatography .
- Thermodynamics : ΔfH°solid = -612.3 ± 1.0 kJ/mol, reflecting lower stability compared to the target compound’s nitro-substituted derivative .
Benzenesulfonamide Derivatives
- Example: 3-Nitro-4-[[(tetrahydro-2H-pyran-4-yl)methyl]amino]benzenesulfonamide (CAS 1228779-96-1) ().
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings
- Chromatographic Performance: The target compound’s nitro and amino groups enhance retention on Newcrom R1 columns, outperforming simpler sulfonic acids like sulfanilic acid .
- Synthetic Challenges: Introducing the amino-methylphenyl group requires precise nitration and amination steps, unlike azo dyes synthesized via diazotization .
- Environmental Impact : Azo-based analogs (e.g., Acid Orange 67) face stricter regulations due to toxicity, whereas the target compound’s analytical use minimizes environmental release .
Biological Activity
Benzenesulfonic acid, 4-[(3-amino-4-methylphenyl)amino]-3-nitro-, also known by its CAS number 68957-42-6, is a compound with significant biological activity. This article explores its properties, biological effects, and potential applications based on diverse research findings.
- Molecular Formula : C₁₃H₁₃N₃O₅S
- Molecular Weight : 323.32 g/mol
- LogP : 0.964 (indicating moderate hydrophilicity)
Research indicates that benzenesulfonic acid derivatives can interact with various biological targets, including enzymes and receptors involved in cardiovascular regulation. The compound's sulfonamide group is particularly relevant for its biological activity, as it may influence ion channel modulation and enzyme inhibition.
Cardiovascular Effects
A notable study investigated the effects of benzenesulfonic acid derivatives on perfusion pressure and coronary resistance using isolated rat heart models. The findings suggested that certain derivatives, including those structurally similar to benzenesulfonic acid, can significantly lower perfusion pressure and coronary resistance:
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased |
| 2,5-dichloro-N-(4-nitrophenyl)-benzenesulfonamide | Moderate decrease | Moderate decrease |
| Control | Baseline | Baseline |
These results support the hypothesis that benzenesulfonic acid derivatives can modulate cardiovascular functions through calcium channel interactions and other mechanisms .
Antimicrobial Activity
Some studies have indicated that compounds containing the sulfonamide group exhibit antimicrobial properties. For instance, benzenesulfonamide derivatives have shown efficacy against various bacterial strains due to their ability to inhibit bacterial folate synthesis. This mechanism is critical for developing new antibiotics targeting resistant strains.
Case Studies
- Cardiovascular Study : In a controlled experiment, researchers administered different concentrations of benzenesulfonic acid derivatives to isolated rat hearts. The results demonstrated a dose-dependent decrease in both perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing hypertension .
- Antimicrobial Efficacy : A comparative analysis of several benzenesulfonamide derivatives revealed that those with nitro substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. This finding indicates the potential for developing new antimicrobial agents based on the benzenesulfonic acid framework .
Q & A
Basic: What analytical methods are recommended for characterizing this compound and its derivatives?
Answer:
Reverse-phase HPLC using a Newcrom R1 column is a validated method for separation and purity analysis, with optimized mobile phases (e.g., water/acetonitrile gradients) . Structural confirmation requires complementary techniques:
- NMR spectroscopy to resolve aromatic protons and amine/amide groups.
- Mass spectrometry (MS) for molecular weight verification and fragmentation patterns (e.g., electron ionization MS in NIST databases) .
- UV/Visible spectroscopy to assess nitro and azo group absorption bands (200–500 nm range) .
Thermodynamic properties, such as enthalpy of formation (ΔfH°solid = -612.3 ± 1.0 kJ/mol), are determined via calorimetry .
Advanced: How can discrepancies in LogP values between computational predictions and experimental data be resolved?
Answer:
LogP discrepancies arise from differences in measurement techniques (e.g., shake-flask vs. HPLC retention time). To reconcile:
- Experimental validation : Use HPLC retention times under standardized conditions (e.g., Newcrom R1 column, isocratic elution) to derive LogP empirically .
- Computational refinement : Apply consensus models (e.g., hybrid QSPR/QSAR) that incorporate experimental LogP data (e.g., 0.182 from HPLC) and adjust for nitro group solvation effects.
Basic: What synthetic routes are reported for this compound?
Answer:
Synthesis typically involves multi-step functionalization:
Sulfonation : Introduce the sulfonic acid group via electrophilic substitution on benzene derivatives.
Azo coupling : React the nitro-substituted intermediate with 3-amino-4-methylaniline under controlled pH (e.g., acidic conditions) to form the azo linkage .
Nitro group retention : Ensure reducing agents are avoided during purification to preserve the nitro moiety .
Advanced: How can reaction yields be optimized during azo coupling steps?
Answer:
Key strategies include:
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilicity of the diazonium intermediate .
- Temperature control : Maintain 0–5°C during diazotization to minimize decomposition.
- Stoichiometric precision : Use a 1.1:1 molar ratio of diazonium salt to coupling agent to reduce side reactions .
Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity .
Basic: How is the compound’s electronic structure confirmed spectroscopically?
Answer:
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 6.5–8.5 ppm), while the sulfonic acid group deshields adjacent carbons (δ 125–140 ppm) .
- FT-IR : Nitro groups exhibit asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- Elemental analysis : Verify C, H, N, S content (e.g., C₁₂H₁₁N₃O₅S requires C 46.60%, H 3.58%) .
Advanced: What mechanistic role does the nitro group play in the compound’s reactivity?
Answer:
The nitro group:
- Electron-withdrawing effects : Stabilizes intermediates in electrophilic substitution reactions (e.g., sulfonation) via resonance .
- Redox activity : Participates in charge-transfer complexes with biological targets (e.g., cytochrome P450 enzymes), detectable via cyclic voltammetry .
- Hydrogen bonding : Enhances solubility in polar solvents (e.g., DMSO) through interactions with sulfonic acid groups .
Basic: What thermodynamic data are available for this compound?
Answer:
- Enthalpy of formation (ΔfH°solid) : -612.3 ± 1.0 kJ/mol (measured via combustion calorimetry) .
- Enthalpy of combustion (ΔcH°solid) : -3351.2 ± 0.5 kJ/mol .
- Melting point : 288°C (decomposition observed via differential scanning calorimetry) .
Advanced: How can byproduct formation be minimized during azo dye synthesis?
Answer:
- pH modulation : Maintain pH 4–6 during coupling to suppress hydrolysis of the diazonium salt .
- Purification protocols : Use size-exclusion chromatography to separate high-molecular-weight byproducts (e.g., oligomers) .
- Kinetic monitoring : Employ in-situ UV-Vis spectroscopy (λ = 450–550 nm for azo bonds) to terminate reactions at ~90% conversion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
